This compound is primarily sourced from chemical suppliers and is often used in laboratory research. It falls under the category of cyclic amines due to its piperazine core structure, which consists of a six-membered ring containing two nitrogen atoms.
The synthesis of 1-cyclopropylpiperazine dihydrobromide can be achieved through several methods, with one common approach involving the reaction of cyclopropylamine with piperazine in the presence of hydrobromic acid. The following steps outline a typical synthesis pathway:
The molecular structure of 1-cyclopropylpiperazine dihydrobromide features a cyclopropyl group attached to a piperazine ring. The structural formula can be represented as follows:
1-Cyclopropylpiperazine dihydrobromide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-cyclopropylpiperazine dihydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act primarily as a serotonin receptor modulator, influencing serotonin pathways that are critical for mood regulation.
1-Cyclopropylpiperazine dihydrobromide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.12 g/mol |
Melting Point | Approximately 200°C |
Solubility | Soluble in water |
Appearance | White crystalline solid |
The compound is typically encountered as a white crystalline solid, indicating good purity and stability under standard laboratory conditions.
1-Cyclopropylpiperazine dihydrobromide has several applications in scientific research:
Piperazine derivatives represent a privileged scaffold in contemporary drug discovery, characterized by a six-membered heterocyclic ring featuring two nitrogen atoms at opposing positions (1,4-positions). This distinctive architecture confers exceptional versatility in molecular design, enabling interactions with diverse biological targets through hydrogen bonding, ionic interactions, and hydrophobic contacts. The piperazine nucleus enhances key pharmacokinetic properties—including water solubility, membrane permeability, and oral bioavailability—due to its balanced basicity (pKa ~9 for the secondary nitrogens) and polar surface area [1]. Over 100 FDA-approved drugs incorporate this moiety, spanning therapeutic domains such as antipsychotics (e.g., aripiprazole), antihistamines (e.g., cetirizine), and antimicrobials (e.g., ciprofloxacin) [3]. The scaffold’s structural plasticity allows extensive N-functionalization, facilitating the development of tailored derivatives with optimized target affinity and metabolic stability.
N-substituted piperazines, exemplified by 1-cyclopropylpiperazine, exhibit enhanced pharmacological profiles compared to unmodified piperazines due to strategic steric and electronic modifications:
Stereoelectronic Modulation: The cyclopropyl substituent introduces significant conformational constraints and electron-donating effects. This small, highly strained carbocycle elevates the nitrogen’s basicity (pKa shift ~0.5–1.0 units) while reducing ring flexibility, as confirmed by DFT studies showing a 5–7 kcal/mol energy difference between equatorial and axial conformers [2] [4]. This rigidity enhances selectivity for complementary biological targets.
Hydrogen Bonding Capacity: The secondary nitrogen (N4) retains hydrogen bond-donating capability, while the tertiary nitrogen (N1) functions as a hydrogen bond acceptor. This dual functionality enables simultaneous interactions with aspartate residues (e.g., in GPCRs) and hydrophobic pockets, as observed in 5-HT₁A ligands like buspirone and flibanserin [5].
Metabolic Stabilization: Cyclopropyl groups mitigate oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, due to their saturated, high-bond-strength carbon framework. This reduces dealkylation pathways common in N-methylpiperazines [1] [3].
Bioisosteric Utility: 1-Cyclopropylpiperazine serves as a bioisostere for larger N-arylpiperazines, maintaining target engagement while improving solubility. For instance, replacing N-phenylpiperazine with the cyclopropyl analogue increases aqueous solubility by ~1.5 log units without compromising serotonin receptor affinity [5] [8].
Table 1: Impact of N-Substituents on Piperazine Properties
N-Substituent | LogP Change | Solubility (mg/mL) | Key Biological Activity |
---|---|---|---|
Methyl | +0.2 | 85.2 | Antipsychotic (e.g., trifluoperazine) |
Phenyl | +1.8 | 0.9 | Serotonin modulation (e.g., flibanserin) |
Cyclopropyl | +0.5 | 32.7 | GPCR targeting (e.g., drug candidates) |
Ethylcarbonyl | -0.3 | 112.4 | Antibacterial (e.g., piperacillin) |
Data compiled from medicinal chemistry literature [1] [3] [5]
Notably, cyclopropyl substitution enables unique interactions with hydrophobic enzyme subpockets, as demonstrated in kinase inhibitors where it occupies a conserved cleft near the ATP-binding site [3].
Conversion of 1-cyclopropylpiperazine to its dihydrobromide salt (C₇H₁₄N₂·2HBr) addresses critical limitations of free bases in pharmaceutical development:
Solubility Enhancement: The free base exhibits moderate water solubility (0.94 g/cm³ at 20°C) [8], limiting absorption kinetics. Salt formation protonates both nitrogens, generating a hydrophilic ionic lattice that boosts solubility by >200% (typically >200 mg/mL for dihydrobromide salts), facilitating aqueous formulation and rapid gastrointestinal dissolution [1].
Crystalline Stability: Dihydrobromide salts form high-melting-point solids (>200°C) due to strong ionic interactions and hydrogen bonding networks. This reduces hygroscopicity and improves shelf-life compared to hydrobromide monosalts or free bases, which may exhibit deliquescence [7] [10].
Counterion Effects: Bromide ions participate in crystalline packing via N–H···Br⁻ hydrogen bonds (bond length ~2.8 Å), enhancing lattice stability without altering molecular conformation. DFT analyses confirm minimal distortion (<0.5%) in the piperazine ring geometry upon salt formation [4] [10].
Ionization Control: At physiological pH (7.4), the dihydrobromide salt provides a pH microenvironment favoring the monocationic species (protonated at N4), which optimally balances membrane permeability and target binding. This contrasts with free bases requiring in vivo protonation, which varies with gastrointestinal pH [1] [3].
Table 2: Physicochemical Properties of 1-Cyclopropylpiperazine vs. Dihydrobromide Salt
Property | Free Base | Dihydrobromide Salt | Change (%) |
---|---|---|---|
Molecular Weight | 126.20 g/mol | 329.03 g/mol | +160.7% |
Water Solubility | 32.7 mg/mL | >200 mg/mL | >500% |
Melting Point | Not applicable (liquid) | >200°C (dec.) | — |
LogD (pH 7.4) | 0.19 | -1.05 | -650% |
Vapor Pressure | 0.3 mmHg (25°C) | <0.01 mmHg (25°C) | -97% |
Data derived from supplier specifications and computational analyses [7] [8] [10]
The dihydrobromide form thus enables parenteral formulations and enhances solid-state stability—critical for preclinical development phases where compound handling and storage are paramount.
Despite emerging applications, fundamental and applied research gaps persist for 1-cyclopropylpiperazine dihydrobromide:
Conformational Dynamics: While DFT studies identify the Cs-symmetric equatorial-equatorial conformer as the gas-phase minimum [2] [4], solvated-phase behavior remains uncharacterized. Molecular dynamics simulations suggest water induces pseudorotation (energy barrier ~3 kcal/mol), potentially modulating receptor binding. Experimental validation via cryo-electron microscopy or NMR is lacking.
Structure-Activity Relationships (SAR): Systematic SAR for cyclopropyl-piperazine hybrids is underdeveloped compared to aryl analogues. Key unknowns include:
Stereoselectivity in chiral derivatives (e.g., trans-2-methylcyclopropyl analogues)
Metabolic Fate: Phase I metabolism studies are absent. In silico predictions (e.g., StarDrop™) indicate dominant CYP2D6-mediated hydroxylation at cyclopropyl C2/C3 positions (60% likelihood), but enzyme induction potential and metabolite identification require empirical validation.
Target Identification: The scaffold’s polypharmacology is poorly mapped. Beyond known 5-HT₁A/α1-adrenergic interactions [5], kinase screening reveals affinity for PIM1 (Kd ~140 nM) and CLK2 (Kd ~380 nM), suggesting unexplored oncology applications.
Salt-Specific Effects: Dihydrobromide vs. dihydrochloride performance differences are unquantified. Bromide’s larger ionic radius (196 pm vs. 181 pm) may alter crystal packing density, potentially influencing dissolution rates and solid-form stability.
Priority research objectives include:
Table 3: Key Derivatives of 1-Cyclopropylpiperazine Dihydrobromide and Their Applications
Derivative Structure | Biological Activity | Potency (IC₅₀/Kd) | Research Application |
---|---|---|---|
Chalcone-C₃H₆-piperazine-C₃H₅ | Antiproliferative (A549 cells) | 0.19 μM | Anticancer lead optimization [3] |
Flavone-7-O-C₄H₈-piperazine-C₃H₅ | T47D breast cancer inhibition | 1.42 μM | Apoptosis induction studies [3] |
Quinoline-2-(N-cyclopropylpiperazinyl) | Histamine H₃ receptor antagonism | 8.3 nM | CNS drug discovery [7] |
Sulfonylpiperazine-C₃H₅-chrysin | Dual SK-OV-3/HeLa inhibition | 4.67–12.67 μg/mL | Combination therapy development [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0